
Endoplasmic reticulum dye 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endoplasmic reticulum dye 1 is a fluorescent dye used for labeling and imaging the endoplasmic reticulum in live cells. This dye is highly selective and cell-permeant, making it an essential tool for researchers studying the structure and function of the endoplasmic reticulum. The dye is known for its low cytotoxicity and photostability, which allows for both short-term and long-term imaging applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of endoplasmic reticulum dye 1 follows similar synthetic routes but on a larger scale. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the dye in bulk quantities. The final product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Endoplasmic reticulum dye 1 can undergo various chemical reactions, including:
Oxidation: The dye can be oxidized to form different fluorescent species.
Reduction: Reduction reactions can alter the dye’s fluorescence properties.
Substitution: Functional groups on the dye can be substituted to modify its targeting and binding properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products: The major products formed from these reactions include modified fluorescent dyes with altered spectral properties and enhanced selectivity for the endoplasmic reticulum .
Scientific Research Applications
Endoplasmic reticulum dye 1 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical environment and reactions within the endoplasmic reticulum.
Biology: Helps in visualizing the structure and dynamics of the endoplasmic reticulum in live cells.
Medicine: Used in drug discovery and development to understand the role of the endoplasmic reticulum in various diseases.
Industry: Employed in the development of diagnostic tools and imaging technologies
Mechanism of Action
Endoplasmic reticulum dye 1 exerts its effects by selectively binding to the endoplasmic reticulum membrane. The dye’s molecular structure allows it to integrate into the lipid bilayer, where it fluoresces upon excitation by specific wavelengths of light. This fluorescence enables researchers to visualize the endoplasmic reticulum in live cells. The dye’s selectivity is attributed to its functional groups, which interact with specific proteins and lipids in the endoplasmic reticulum membrane .
Comparison with Similar Compounds
ER-Tracker Blue-White DPX: Another selective dye for the endoplasmic reticulum with similar photostability and low cytotoxicity.
BODIPY FL Glibenclamide: A fluorescent dye used for endoplasmic reticulum imaging with different spectral properties.
DiOC6: A conventional endoplasmic reticulum stain that can also label mitochondria at higher concentrations
Uniqueness: Endoplasmic reticulum dye 1 stands out due to its high selectivity, low cytotoxicity, and photostability, making it ideal for long-term imaging studies. Its unique functional groups provide enhanced binding to the endoplasmic reticulum, ensuring precise and reliable imaging results .
Properties
Molecular Formula |
C21H12N7O3Re- |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
carbon monoxide;1,10-phenanthroline;rhenium;4-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyridine |
InChI |
InChI=1S/C12H8N2.C6H4N5.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-4-2-5(1)6-8-10-11-9-6;3*1-2;/h1-8H;1-4H;;;;/q;-1;;;; |
InChI Key |
GGYCJXCZGIQNIL-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CN=CC=C1C2=N[N-]N=N2.[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)
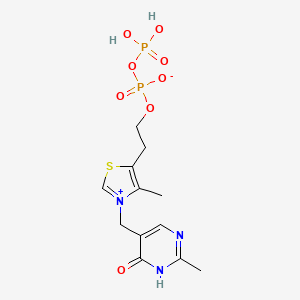



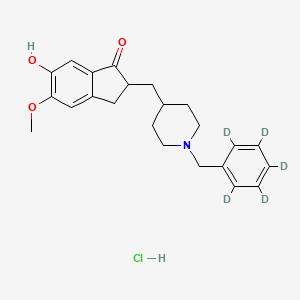
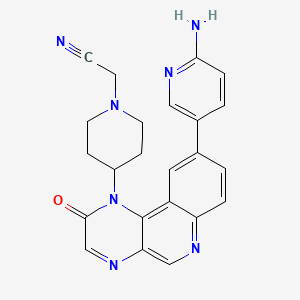

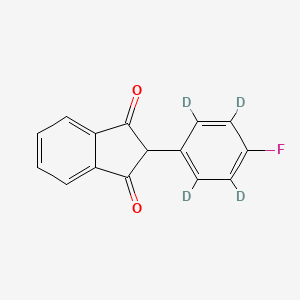

![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
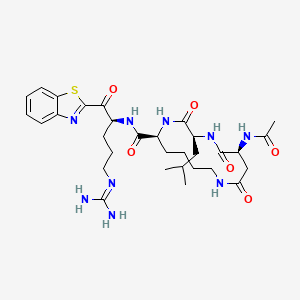
![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
